2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

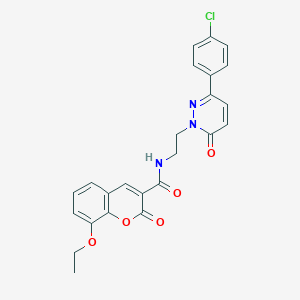

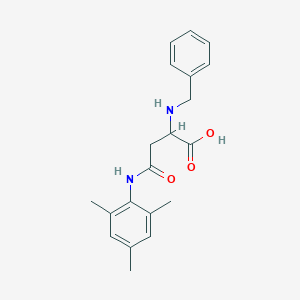

2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)propanamide is a chemical compound with the CAS Number: 143210-98-4 . It has a molecular weight of 299.71 and its IUPAC name is 2-chloro-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide .

Synthesis Analysis

The interaction of 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide with α-, β- and ω-amino acids was used to synthesize new amino-acid derivatives of 9,10-anthraquinone . This synthesis process has been used to create compounds with potential antimicrobial actions .Molecular Structure Analysis

The InChI code for this compound is 1S/C16H10ClNO3/c17-8-14(19)18-9-5-6-12-13(7-9)16(21)11-4-2-1-3-10(11)15(12)20/h1-7H,8H2,(H,18,19) . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis

The compound has been used in reactions with α-, β- and ω-amino acids to synthesize new amino-acid derivatives of 9,10-anthraquinone . The resulting compounds have demonstrated antibacterial activity against Mycobacterium luteum and antifungal activity against Aspergillus niger and Candida tenuis .Physical And Chemical Properties Analysis

The compound is a powder with a melting point of 189-190 . and is typically stored at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis and Antibacterial Activity

A study focused on the development of new fluorescent chitosan derivatives for medical applications, utilizing N-(anthracen-9-yl)-4,6-dichloro-[1,3,5]-triazin-2-amine (AT) reacted with chitosan. These derivatives demonstrated significant antibacterial activity against gram-negative species like Escherichia coli, showcasing potential for biomedical applications (Přichystalová et al., 2014).

Antimicrobial and Potential Antitumor Activity

Another research effort synthesized new amino-acid derivatives of 9,10-anthraquinone, which exhibited notable antibacterial and antifungal activities. This study also highlighted the potential for antitumor and antioxidant studies of these compounds, indicating a broad spectrum of biological activities (Zvarich et al., 2014).

Antioxidant and Antiplatelet Activity

Further research synthesized N-(9,10-dioxo-9,10-dihydroanthracen-1(2)-yl)-2-(R-thio) acetamides, evaluating their radical scavenging activity. Compounds with substituents in the first position of the anthracenedione core showed better antioxidant properties. Additionally, one compound demonstrated inhibited effect of ADP-induced aggregation, suggesting antiplatelet activity (Stasevych et al., 2022).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It has been synthesized and tested for its antimicrobial actions , suggesting that its targets could be microbial cells or specific enzymes within these cells.

Mode of Action

It has been shown to interact with α-, β- and ω-amino acids to synthesize new amino-acid derivatives of 9,10-anthraquinone . This suggests that it may interact with its targets in a similar manner, potentially altering their function and leading to its antimicrobial effects.

Result of Action

The compound has demonstrated antibacterial activity against Mycobacterium luteum and antifungal activity against Aspergillus niger and Candida tenuis . These results suggest that the compound’s action leads to the inhibition of growth or death of these microbial species.

Eigenschaften

IUPAC Name |

2-chloro-N-(9,10-dioxoanthracen-2-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO3/c1-9(18)17(22)19-10-6-7-13-14(8-10)16(21)12-5-3-2-4-11(12)15(13)20/h2-9H,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDXXPDAIYCTAAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,1-Difluoro-6-(thiophene-2-sulfonyl)-6-azaspiro[2.5]octane](/img/structure/B2929725.png)

![1-(2,4-dichlorobenzyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2929727.png)

![(Z)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2929738.png)

![6-benzyl-2-(2-oxo-2H-chromene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2929740.png)

methanone](/img/structure/B2929744.png)